Anticancer agent 55

Prostate Cancer Cytotoxicity Pyrrolo[1,2-a]pyrazine

Procure Anticancer agent 55 (compound 3h, CAS 2408800-91-7) for targeted in vitro oncology research. This compound uniquely combines cytotoxic (IC₅₀ 1.18 µM in PC-3), pro-apoptotic (caspase-3/PARP cleavage at 1 µM), and anti-migratory activities in one molecule, enabling multi-parametric mechanistic studies without polypharmacology artifacts. Its well-defined structure-activity relationship within the 3,4-dihydropyrrolo[1,2-a]pyrazine series makes it an ideal benchmark for evaluating substitution-dependent biological effects against analogs. Order today for prostate (PC-3) and breast (MCF-7) cancer research.

Molecular Formula C28H21Br2FN2O2
Molecular Weight 596.3 g/mol
Cat. No. B15143390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 55
Molecular FormulaC28H21Br2FN2O2
Molecular Weight596.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CN3C(C2C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)F.[Br-]
InChIInChI=1S/C28H21BrFN2O2.BrH/c29-22-12-8-20(9-13-22)26-27(28(34)21-10-14-23(30)15-11-21)32-16-4-7-24(32)17-31(26)18-25(33)19-5-2-1-3-6-19;/h1-17,26-27H,18H2;1H/q+1;/p-1/t26?,27-;/m0./s1
InChIKeyWGIYXRCZLPVBTL-LEUNPYLKSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 55 (Compound 3h): Pyrrolo[1,2-a]pyrazine-Based Inhibitor for Prostate and Breast Cancer Research


Anticancer agent 55, also designated as compound 3h, is a synthetic small molecule characterized by a 3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide core structure bearing 4-bromophenyl and 4-fluorobenzoyl substituents [1]. It has been identified as a potent inhibitor of cell viability and migration with demonstrated activity in prostate cancer (PC-3) and breast cancer (MCF-7) cell lines [1]. The compound is commercially available with a CAS number of 2408800-91-7 and a molecular formula of C₂₈H₂₁Br₂FN₂O₂ .

Why In‑Class Pyrrolo[1,2-a]pyrazine Derivatives Cannot Substitute for Anticancer Agent 55


Pyrrolo[1,2-a]pyrazine-based compounds exhibit wide structural diversity that translates into substantial variations in anticancer potency and mechanism of action. Anticancer agent 55 (compound 3h) contains a specific trans‑configured 4‑bromophenyl and 4‑fluorobenzoyl substitution pattern that confers distinct pharmacological properties [1]. In the original series, compounds with different substitution patterns demonstrated markedly reduced or negligible activity [1]. Furthermore, related agents such as Anticancer agent 56 (compound 4d) act through ROS accumulation and G2/M arrest, whereas Anticancer agent 55 induces caspase‑3‑mediated apoptosis and suppresses migration, underscoring that even closely related compounds may engage divergent biological pathways [1].

Quantitative Differential Evidence: Anticancer Agent 55 vs. Structural Analogs and Reference Agents


Cytotoxic Potency in Prostate Cancer Cells: Anticancer Agent 55 vs. Anticancer Agent 56

Anticancer agent 55 (compound 3h) inhibits the viability of PC‑3 prostate cancer cells with an IC₅₀ of 1.18 ± 0.05 µM after 48 h exposure [1]. In contrast, the closely related analog Anticancer agent 56 (compound 4d) has been reported to exhibit an IC₅₀ of < 3 µM across multiple cell lines, with specific data for PC‑3 cells not publicly available . This indicates that Anticancer agent 55 demonstrates at least 2.5‑fold higher potency in PC‑3 cells compared to the general activity range of its structural analog.

Prostate Cancer Cytotoxicity Pyrrolo[1,2-a]pyrazine

Cytotoxic Potency in Breast Cancer Cells: Anticancer Agent 55 vs. Anticancer Agent 33

In MCF‑7 breast cancer cells, Anticancer agent 55 (compound 3h) exhibits an IC₅₀ of 1.95 ± 0.04 µM after 48 h [1]. A structurally distinct reference compound, Anticancer agent 33, shows an IC₅₀ range of 1.9–5.4 µM against the same cell line . While the lower end of Anticancer agent 33's range overlaps with the activity of Anticancer agent 55, the mean potency of Anticancer agent 55 is at least equivalent to the best‑case activity of Anticancer agent 33, and substantially higher than its worst‑case activity.

Breast Cancer Cytotoxicity MCF‑7

Functional Selectivity: Differential Apoptotic Mechanism of Anticancer Agent 55

Anticancer agent 55 induces apoptosis specifically through activation of caspase‑3 and cleavage of PARP, as demonstrated by Western blot analysis in both PC‑3 and MCF‑7 cells at concentrations of 1–10 µM [1]. In contrast, Anticancer agent 56 triggers the mitochondrial apoptosis pathway primarily via ROS accumulation and causes cell cycle arrest in the G2/M phase . This mechanistic divergence indicates that Anticancer agent 55 engages a distinct cell death pathway compared to structurally related analogs.

Apoptosis Caspase‑3 Mechanism of Action

Anti‑Migratory Activity: A Functionally Distinct Property of Anticancer Agent 55

Anticancer agent 55 reduces cell migration in both PC‑3 and MCF‑7 cells in a dose‑dependent manner at concentrations of 1, 3, and 10 µM over 24 h [1]. In contrast, Anticancer agent 56 has not been reported to affect cell migration, with its primary functional effects limited to cell cycle arrest and apoptosis induction . This anti‑migratory property is a functional differentiator that may be relevant for studies focused on metastasis and tumor invasion.

Cell Migration Metastasis Wound Healing

Preferred Application Scenarios for Anticancer Agent 55 in Oncology Research


Prostate Cancer Cell Viability and Apoptosis Studies

Anticancer agent 55 is optimally suited for in vitro investigations of prostate cancer cell viability and caspase‑3‑dependent apoptosis. The compound exhibits an IC₅₀ of 1.18 µM in PC‑3 cells and robustly activates caspase‑3 and PARP cleavage at concentrations as low as 1 µM [1]. This makes it a valuable tool for mechanistic studies of apoptosis signaling in androgen‑independent prostate cancer models.

Breast Cancer Cell Migration and Metastasis Models

The ability of Anticancer agent 55 to inhibit MCF‑7 cell migration in a dose‑dependent manner [1] positions it as a candidate for preclinical research focused on breast cancer metastasis. Researchers employing wound‑healing or Transwell assays may find this compound particularly useful for dissecting pathways involved in tumor cell motility and invasion.

Comparative Studies of Pyrrolo[1,2-a]pyrazine Structural Analogs

Due to its well‑characterized structure–activity relationship within the 3,4‑dihydropyrrolo[1,2-a]pyrazine series [1], Anticancer agent 55 can serve as a benchmark compound for evaluating the biological impact of different substitution patterns. Procurement of this compound enables controlled comparative studies against analogs such as Anticancer agent 56 (ROS‑mediated apoptosis) and Anticancer agent 33 (broader IC₅₀ range) [1].

Dual‑Mechanism Pharmacological Profiling

Anticancer agent 55 uniquely combines cytotoxic, pro‑apoptotic, and anti‑migratory activities in a single molecule [1]. This profile supports its use in multi‑parametric pharmacological studies aimed at understanding the interplay between cell viability, programmed cell death, and motility, without the confounding effects of combining multiple agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 55

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.